![molecular formula C19H20N4O3S B2711690 N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pyridine-3-sulfonamide CAS No. 1448126-31-5](/img/structure/B2711690.png)
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pyridine-3-sulfonamide
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Description
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pyridine-3-sulfonamide, also known as CPI-455, is a novel small molecule inhibitor that targets bromodomain and extra-terminal (BET) proteins. BET proteins play a crucial role in gene regulation and transcription, making them an attractive target for cancer therapy. CPI-455 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Scientific Research Applications
- The design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, including our compound of interest, have been explored for their anti-TB activity .
- Researchers have documented structural data for related compounds, providing insights into their molecular arrangements and intermolecular interactions .
- For instance, the crystal structure of N-cyclopropyl-3-hydroxy-4-methoxybenzamide (a closely related compound) has been reported, emphasizing the importance of such studies in drug discovery .
Antitubercular Activity
Crystallography and Structural Studies
properties
IUPAC Name |
N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c24-19-17-10-4-3-9-16(17)18(22-23(19)14-6-1-2-7-14)13-21-27(25,26)15-8-5-11-20-12-15/h3-5,8-12,14,21H,1-2,6-7,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXYGQOLVDNLAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNS(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)pyridine-3-sulfonamide |
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